1,1,1,3-Tetrafluoropropane

Übersicht

Beschreibung

1,1,1,3-Tetrafluoropropane is a fluorinated hydrocarbon with the molecular formula C3H4F4. It is a colorless, odorless gas that is used in various industrial applications due to its unique chemical properties. This compound is part of the family of hydrofluorocarbons, which are known for their stability and low reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1,3-Tetrafluoropropane can be synthesized through several methods. One common method involves the fluorination of 1,1,1,3,3-pentachloropropane with hydrogen fluoride in the presence of a vapor phase catalyst . Another method includes the gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3-Tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions where fluorine atoms are replaced by other halogens.

Addition Reactions: It can react with unsaturated compounds to form addition products.

Dehydrofluorination: This reaction involves the removal of hydrogen fluoride to form unsaturated fluorinated compounds.

Common Reagents and Conditions

Hydrogen Fluoride: Used in fluorination reactions.

Activated Charcoal: Used as a catalyst in pyrolysis reactions.

Aqueous Potash: Used in bromination reactions.

Major Products

Tetrafluoroallene: Formed through pyrolysis of this compound.

Bromo- and Chlorofluoropropanes: Formed through halogen exchange reactions.

Wissenschaftliche Forschungsanwendungen

1,1,1,3-Tetrafluoropropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in studies involving fluorinated compounds and their biological interactions.

Medicine: Investigated for its potential use in medical imaging and as a propellant in inhalers.

Wirkmechanismus

The mechanism of action of 1,1,1,3-Tetrafluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of fluorine atoms, which can participate in substitution and addition reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3-Tetrafluoropropane can be compared with other similar compounds such as:

1,1,1,3,3-Pentafluoropropane: Another fluorinated hydrocarbon with similar properties but different reactivity.

1,1,1,2-Tetrafluoroethane: Used as a refrigerant with different physical and chemical properties.

1,1,1,2,3,3-Hexafluoropropane: A more heavily fluorinated compound with higher stability.

The uniqueness of this compound lies in its specific fluorination pattern, which gives it distinct reactivity and applications compared to other fluorinated hydrocarbons.

Biologische Aktivität

1,1,1,3-Tetrafluoropropane (also known as FC-254fb) is a halogenated hydrocarbon with the chemical formula . This compound is primarily utilized in applications such as refrigerants and aerosol propellants. Understanding its biological activity is crucial for assessing its safety and environmental impact.

Toxicity and Exposure Routes

The primary route of exposure to this compound is through inhalation. Studies indicate that while the compound is not classified as highly toxic, it can produce various central nervous system (CNS) effects such as headaches, dizziness, and in extreme cases, seizures or coma due to its potential to displace oxygen in confined spaces .

Key Toxicological Findings:

- Acute Toxicity: The compound has been shown to have low acute toxicity. The LC50 values (lethal concentration for 50% of the test population) are indicative of its relative safety compared to other halogenated compounds.

- Irritation Potential: Inhalation may lead to respiratory irritation; however, skin contact does not typically result in adverse effects .

- Chronic Effects: Long-term exposure does not appear to produce chronic health effects based on current literature .

Structure-Activity Relationship (SAR)

The biological activity of halogenated hydrocarbons like this compound can be influenced by their molecular structure. Research indicates that the presence of acidic hydrogens adjacent to halogen groups tends to increase toxicity. For example, structural variations in related compounds have shown that modifications can either enhance or reduce toxicological outcomes .

Table 1: Structure-Activity Relationships of Halogenated Hydrocarbons

| Compound | LC50 (ppm) | Toxicity Level |

|---|---|---|

| 1,1,1-Trichloroethane | 1000 | Moderate |

| 1,1-Dichloro-2-fluoroethane | 500 | Low |

| This compound | >2000 | Low |

Case Study: Inhalation Toxicity Assessment

A study conducted on laboratory animals assessed the inhalation toxicity of this compound. The results indicated that at high concentrations (greater than those typically found in occupational settings), there were observable CNS effects but no significant lethality or long-term health impacts were noted. This aligns with findings from other halogenated compounds where high exposure levels are required to elicit severe toxic responses .

Environmental Impact Studies

In terms of environmental safety, this compound has been evaluated under various regulatory frameworks such as the EU REACH regulations. It has not been classified as a substance of very high concern (SVHC), indicating a lower risk profile compared to other halogenated compounds .

Table 2: Regulatory Classification of Halogenated Compounds

| Compound | EU REACH Status | PBT Properties |

|---|---|---|

| 1,1-Dichloro-2-fluoroethane | Not SVHC | No |

| 2-Bromo-2-nitropropane | SVHC | Yes |

| This compound | Not SVHC | No |

Eigenschaften

IUPAC Name |

1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFGXVGPSGJOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

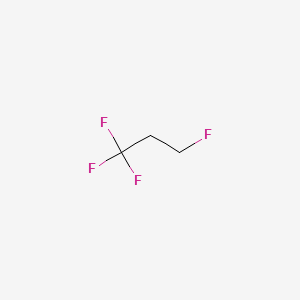

C(CF)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870541 | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-36-6 | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of converting 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd)?

A1: HCFC-1233zd is a compound with potential applications as a refrigerant and foam blowing agent. The research presented in the paper ["Process for dehydrofluorination of 3-chloro-1,1,1,3-tetrafluoropropane to 1-chloro-3,3,3-trifluoropropene" []] focuses on developing an efficient and selective method for its synthesis. This is important because HCFC-1233zd has a lower global warming potential compared to some older refrigerants, making it a more environmentally friendly alternative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.